molecular formula C28H29F2N3 B12484127 3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole

3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole

Cat. No.: B12484127
M. Wt: 445.5 g/mol
InChI Key: UDRUWZYJFWYYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole is unique due to its specific combination of an indole moiety and a bis(4-fluorophenyl)methyl-substituted piperazine ring. This structural arrangement allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C28H29F2N3

Molecular Weight

445.5 g/mol

IUPAC Name

3-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C28H29F2N3/c29-24-11-7-21(8-12-24)28(22-9-13-25(30)14-10-22)33-18-16-32(17-19-33)15-3-4-23-20-31-27-6-2-1-5-26(23)27/h1-2,5-14,20,28,31H,3-4,15-19H2

InChI Key

UDRUWZYJFWYYQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.